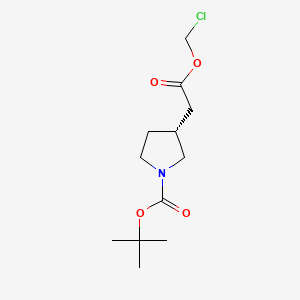

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 2-(chloromethoxy)-2-oxoethyl substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its chloromethoxy ester group enhances electrophilicity, enabling nucleophilic substitution reactions for further functionalization.

Properties

IUPAC Name |

tert-butyl (3R)-3-[2-(chloromethoxy)-2-oxoethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-5-4-9(7-14)6-10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWZMMBKLGOZGU-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.

Introduction of the Chiral Center: The chiral center is introduced using chiral catalysts or chiral starting materials.

Functionalization: The functional groups, such as the tert-butyl ester and the chloromethoxy group, are introduced through standard organic reactions like esterification and halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

Substitution: Various substituted pyrrolidine derivatives.

Oxidation: Oxo derivatives.

Reduction: Alcohol derivatives.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.

Case Study : Research has shown that derivatives of pyrrolidine compounds exhibit significant activity against certain types of cancer cells. For instance, modifications to the oxoethyl group have resulted in enhanced cytotoxicity in vitro against breast cancer cell lines .

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions makes it valuable for creating bioactive compounds.

Data Table: Synthesis Pathways

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Alkylation | Reaction with alkyl halides | Alkylated pyrrolidines |

| Acylation | Reaction with acyl chlorides | Acylated derivatives |

| Condensation | Reaction with aldehydes | β-lactams |

Pharmacological Studies

Studies have indicated that compounds similar to (R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate can act as modulators of neurotransmitter systems, particularly in the context of neurological disorders.

Case Study : A study published in Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on dopamine receptors, suggesting potential applications in treating conditions such as Parkinson's disease .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The presence of the chiral center allows for selective binding to chiral receptors, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate ()

- Molecular Formula: C₁₁H₁₈ClNO₄

- Molecular Weight : 263.72 g/mol

- CAS : 2138265-20-8

- Key Differences: Ring Size: The azetidine (4-membered ring) in this compound vs. pyrrolidine (5-membered ring) in the target molecule. Applications: Azetidine derivatives are often used in peptide mimetics, while pyrrolidine-based compounds are prevalent in kinase inhibitors .

(R)-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate ()

- Molecular Formula: C₁₂H₂₁NO₄

- Molecular Weight : 251.3 g/mol

- CAS : 132482-05-4

- Key Differences :

- Substituent : Methoxy group (-OCH₃) instead of chloromethoxy (-OCH₂Cl).

- Reactivity : The absence of chlorine reduces electrophilicity, making it less reactive in substitution reactions.

- Applications : Used as a stable intermediate in drug synthesis, whereas the chloromethoxy variant is preferred for prodrug strategies requiring hydrolytic activation .

Pyridine-Based Pyrrolidine Derivatives ()

- Example : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₂₀H₂₈BrNO₅ (approximate)

- Key Differences :

- Heteroaromatic Core : Incorporation of a pyridine ring introduces π-π stacking interactions, enhancing binding affinity in receptor-targeted therapies.

- Functionality : Bromine and dimethoxymethyl groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the ester-focused reactivity of the target compound .

Physical Properties

Biological Activity

(R)-tert-Butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate, with the CAS number 2137061-90-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, including antibacterial, antineoplastic, and anti-inflammatory effects.

- Molecular Formula : C12H20ClNO4

- Molecular Weight : 277.74 g/mol

- IUPAC Name : (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate

-

Structure :

Synthesis

The synthesis of (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate typically involves several steps including:

- Formation of the pyrrolidine ring.

- Introduction of the chloromethoxy and oxoethyl groups through nucleophilic substitution reactions.

- Protection and deprotection strategies to ensure selectivity during synthesis.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate. The compound was assessed against several pathogenic bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.96 - 7.81 μg/mL |

| Escherichia coli | Moderate effects |

| Klebsiella pneumonia | Weak inhibitory effects |

| Pseudomonas aeruginosa | No significant activity |

The compound demonstrated strong antibacterial effects comparable to standard antibiotics like penicillin .

Antineoplastic Activity

In vitro studies have shown that (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate exhibits moderate antineoplastic activity against various cancer cell lines:

- Cervical Cancer (HeLa) : Significant reduction in cell viability.

- Gastric Cancer (SGC-7901) : Notable cytotoxicity observed.

The compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by cellular assays .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was evaluated using an LPS-induced RAW264.7 macrophage model. Results indicated:

- Inhibition of Nitric Oxide Production : The compound displayed a significant reduction in NO production at concentrations below 2 μg/mL.

| Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|

| 1.0 | 86.87 |

| 2.0 | 94.48 |

These findings suggest that (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate may serve as a potential therapeutic agent for inflammatory diseases .

Case Studies

A recent study highlighted the efficacy of pyrrolidine derivatives in treating bacterial infections and cancer. The research involved:

- Isolating various compounds from marine bacteria.

- Testing their biological activities against multiple pathogens and cancer cell lines.

The results underscored the effectiveness of compounds similar to (R)-tert-butyl 3-(2-(chloromethoxy)-2-oxoethyl)pyrrolidine-1-carboxylate in both antibacterial and anticancer applications, paving the way for further exploration in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.